11-Chloroundecanoic acid
CAS No.: 1860-44-2
Cat. No.: VC21195182
Molecular Formula: C11H21ClO2
Molecular Weight: 220.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1860-44-2 |
---|---|
Molecular Formula | C11H21ClO2 |
Molecular Weight | 220.73 g/mol |
IUPAC Name | 11-chloroundecanoic acid |
Standard InChI | InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) |
Standard InChI Key | GVZXFVFTBUYBJD-UHFFFAOYSA-N |
SMILES | C(CCCCCCl)CCCCC(=O)O |
Canonical SMILES | C(CCCCCCl)CCCCC(=O)O |
Introduction
Chemical Structure and Properties
11-Chloroundecanoic acid (CAS: 1860-44-2) is an aliphatic carboxylic acid containing an eleven-carbon chain with a terminal chlorine substituent. The structural characteristics and physical properties of this compound make it valuable for various chemical transformations.
Basic Information
Property | Value |
---|---|
Chemical Formula | C11H21ClO2 |
Molecular Weight | 220.73 g/mol |
CAS Number | 1860-44-2 |
Synonyms | Undecanoic acid, 11-chloro-; BRN 1767204 |
Physical State | Solid |
IUPAC Name | 11-chloroundecanoic acid |
Property | Value |
---|---|
Flash Point | Not reported |
Storage Temperature | 2-8°C (recommended) |
Solubility | Limited solubility in water; soluble in common organic solvents |
Synthetic Methods
Several approaches have been reported for the synthesis of 11-chloroundecanoic acid, reflecting its importance as a versatile building block in organic synthesis.
Direct Halogenation
Direct chlorination of undecanoic acid can be employed, though this method typically yields a mixture of isomers with varying positions of chlorination. Selective terminal chlorination requires controlled reaction conditions and often involves protecting group strategies .
From Terminal Alcohols
The synthesis can be achieved by oxidation of 11-chloro-1-undecanol, which maintains the terminal chlorine while converting the alcohol to a carboxylic acid .
From Unsaturated Precursors
Analytical Characterization
Various analytical techniques have been employed to characterize 11-chloroundecanoic acid, providing valuable data for identification and purity assessment.
Chromatographic Analysis
Gas chromatography (GC) has been extensively used for analyzing 11-chloroundecanoic acid and its derivatives. The Kovats' retention indices for this compound on different stationary phases provide reliable identification parameters:
Applications and Research Uses
11-Chloroundecanoic acid serves as a valuable intermediate in various chemical syntheses and applications.
Synthetic Intermediate
The compound functions as a key building block in organic synthesis, particularly for the preparation of more complex structures containing the undecanoic acid backbone . Its terminal chlorine provides a reactive site for nucleophilic substitution reactions, enabling further functionalization.
Esterification Reactions
The derivative chloromethyl 11-chloroundecanoate (CAS: 80418-97-9) has been studied for its chromatographic properties and potential applications . The esterification of 11-chloroundecanoic acid represents an important transformation for modifying its properties and reactivity.
Pharmaceutical Research
While specific pharmaceutical applications aren't extensively documented in the provided literature, halogenated fatty acids generally serve as important scaffolds in medicinal chemistry for the development of bioactive compounds .
Classification | Description |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
Safety Description | 26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
Comparison with Related Compounds
Understanding the relationship between 11-chloroundecanoic acid and structurally similar compounds provides valuable context for its chemical behavior and applications.
Comparison with Other Halogenated Fatty Acids
Compound | Formula | MW (g/mol) | Key Differences |
---|---|---|---|
11-Chloroundecanoic acid | C11H21ClO2 | 220.73 | Terminal chlorine on C11 |
11-Bromoundecanoic acid | C11H21BrO2 | 265.19 | Contains bromine instead of chlorine; increased reactivity |
3-Chloroundecanoic acid | C11H21ClO2 | 220.73 | Chlorine positioned at C3 instead of C11 |
Comparison with 11-Mercaptoundecanoic Acid
11-Mercaptoundecanoic acid (MUA, CAS: 71310-21-9) is a related compound with a terminal thiol (-SH) group instead of chlorine. This structural difference significantly alters its chemical properties and applications:
Property | 11-Chloroundecanoic acid | 11-Mercaptoundecanoic acid |
---|---|---|
Formula | C11H21ClO2 | C11H22O2S |
MW (g/mol) | 220.73 | 218.36 |
Key Applications | Synthetic intermediate | Self-assembled monolayers on gold; biosensor development |
Reactivity | Nucleophilic substitution | Strong affinity for metal surfaces; disulfide formation |
11-Mercaptoundecanoic acid is notably used for the formation of self-assembled monolayers (SAMs) on gold surfaces, making it valuable in biosensor development and nanotechnology applications .
Research Methods and Stock Preparation
For research applications, proper preparation of 11-chloroundecanoic acid solutions is essential.
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of different concentrations:
Concentration | Stock Solution Volume for Different Amounts |
---|---|
1 mg | |
1 mM | 4.5302 mL |
5 mM | 0.906 mL |
10 mM | 0.453 mL |
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